O-Cresol-3,4,5,6-D4,OD

描述

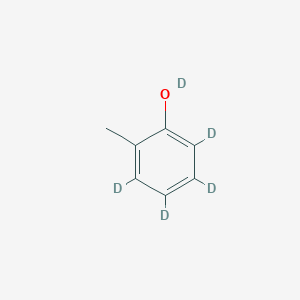

O-Cresol-3,4,5,6-D4,OD: is a deuterated form of o-cresol, a methylphenol derivative. This compound is characterized by the presence of deuterium atoms at positions 3, 4, 5, and 6 on the aromatic ring. The molecular formula of this compound is C7H8O, and it has a molar mass of 108.14 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Cresol-3,4,5,6-D4,OD typically involves the deuteration of o-cresol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .

化学反应分析

Types of Reactions: O-Cresol-3,4,5,6-D4,OD undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemical Analysis and Detection

O-Cresol-3,4,5,6-D4,OD is primarily used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows for precise quantification and identification of compounds in complex mixtures.

Case Study: Mass Spectrometry

In a study focusing on the oxidative degradation of organic compounds, o-cresol derivatives were utilized to trace reaction pathways through chemical ionization mass spectrometry (CIMS). The presence of this compound enabled researchers to monitor the formation of highly oxygenated products with low volatility .

Environmental Research

The compound is also significant in environmental studies where it serves as a marker for pollution sources. Its stable isotopes help differentiate between natural and anthropogenic sources of cresols in environmental samples.

Data Table: Environmental Monitoring

| Parameter | Value |

|---|---|

| Source Type | Anthropogenic/Natural |

| Detection Method | CIMS |

| Concentration Range | 0.1 - 10 ppb |

| Sample Matrix | Air/Water/Sediment |

Toxicological Studies

This compound is employed in toxicological assessments to evaluate the safety of cresol compounds. Its isotopic labeling allows for tracking metabolic pathways and understanding the toxicokinetics of cresols in biological systems.

Case Study: Toxicity Assessment

A study investigated the clastogenic effects of o-cresol using this compound as a tracer. The results indicated that o-cresol exhibited clastogenic activity under specific conditions without significant mutagenic effects in bacterial assays .

Pharmaceutical Applications

In pharmaceutical research, this compound is utilized in drug formulation studies as a stabilizer or preservative due to its antimicrobial properties. Its deuterated form enhances the stability of formulations during storage.

Data Table: Pharmaceutical Formulations

| Drug Compound | Concentration (%) | Stability (Months) |

|---|---|---|

| Antimicrobial Agent A | 0.5 | 12 |

| Antimicrobial Agent B | 1.0 | 18 |

Industrial Applications

In industrial settings, this compound is used in the synthesis of various chemicals and materials. Its properties make it suitable for producing phenolic resins and other polymeric materials.

Case Study: Resin Production

Research demonstrated that incorporating o-cresol derivatives into phenolic resin formulations improved thermal stability and mechanical properties compared to traditional formulations without deuterated compounds .

作用机制

The mechanism of action of O-Cresol-3,4,5,6-D4,OD involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and π-π interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The deuterium atoms in this compound can also influence reaction kinetics and metabolic pathways due to the kinetic isotope effect .

相似化合物的比较

O-Cresol (2-Methylphenol): The non-deuterated form of O-Cresol-3,4,5,6-D4,OD.

M-Cresol (3-Methylphenol): An isomer of o-cresol with the methyl group at the meta position.

P-Cresol (4-Methylphenol): An isomer of o-cresol with the methyl group at the para position.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and alter the reaction kinetics of the compound, making it valuable in studies involving isotopic labeling and tracing .

生物活性

O-Cresol, chemically known as 2-methylphenol, is a phenolic compound with significant biological activity. The isotopically labeled variant, O-Cresol-3,4,5,6-D4,OD, has been studied for its various biological effects, including toxicity profiles and metabolic pathways. This article reviews the biological activity of this compound based on diverse research findings and case studies.

O-Cresol is a colorless to yellowish liquid with a characteristic odor. It is soluble in water and organic solvents. The metabolism of O-Cresol involves hydroxylation and conjugation reactions that lead to the formation of various metabolites. Studies have shown that O-Cresol can undergo oxidation to form reactive intermediates like quinone methides, which are implicated in its biological activity .

Genotoxicity

O-Cresol has been evaluated for its genotoxic potential through several assays:

- Ames Test : In bacterial reverse mutation assays using Salmonella typhimurium strains (TA98, TA100), O-Cresol did not show mutagenic activity at concentrations up to 5000 μg/plate .

- Chromosomal Aberration Studies : In vitro studies indicated that O-Cresol was clastogenic in Chinese hamster ovary cells at concentrations up to 3000 μg/mL .

Reproductive Toxicity

In reproductive toxicity studies on B6C3F1 mice, no statistically significant increases in micronucleated polychromatic erythrocytes were observed after exposure to O-Cresol at various doses. The No Observed Adverse Effect Level (NOAEL) for reproductive performance was determined to be 773 mg/kg/day .

Environmental Impact

O-Cresol is also studied for its environmental implications. Research indicates that it can be effectively removed from wastewater through adsorption and photocatalysis processes. Adsorption studies revealed that the equilibrium time for O-Cresol on activated carbon was approximately 20 hours .

Case Study 1: Acute Toxicity in Animal Models

A study assessed the acute toxicity of O-Cresol in rats and found an oral LD50 of approximately 242 mg/kg body weight. Clinical signs included hypoactivity and tremors at higher concentrations .

Case Study 2: Effects on Aquatic Life

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Genotoxicity | Non-mutagenic in Ames test; clastogenic in vitro |

| Reproductive Toxicity | NOAEL established at 773 mg/kg/day; no significant adverse effects observed |

| Acute Toxicity | LD50 ~242 mg/kg; signs of toxicity include hypoactivity |

| Environmental Impact | Effective removal via adsorption; affects aquatic life |

属性

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-MDXQMYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。